Cas no 206357-82-6 (2-(3-BROMOBENZOYL)PYRIDINE)

This compound is a pyridine derivative substituted at the 2-position with a 3-bromobenzoic acid moiety. Its structure offers several key advantages relevant to synthetic chemistry and materials research. The bromine substituent provides a versatile site for further functionalization via nucleophilic substitution or directed transformations. The benzoic acid group allows for potential conjugation or attachment points for various chemical groups. Furthermore, the pyridine ring is known for its electron-deficient nature and common use as a ligand or coordinating site in complex formation and coordination chemistry, making this molecule potentially useful as an intermediate or building block in diverse synthetic pathways.
2-(3-BROMOBENZOYL)PYRIDINE structure
2-(3-BROMOBENZOYL)PYRIDINE structure
Product Name:2-(3-BROMOBENZOYL)PYRIDINE
CAS No:206357-82-6
MF:C12H8BrNO
MW:262.102022171021
MDL:MFCD07699237
CID:843146
Update Time:2026-04-29

2-(3-BROMOBENZOYL)PYRIDINE Chemical and Physical Properties

Names and Identifiers

    • 2-(3-BROMOBENZOYL)PYRIDINE
    • (3-bromophenyl)-(2-pyridyl)methanone
    • (3-bromophenyl)(pyridin-2-yl)methanone
    • (3-bromophenyl)-2-pyridinyl-Methanone
    • (3-bromophenyl)-pyridin-2-ylmethanone
    • Methanone,(3-bromophenyl)-2-pyridinyl
    • 2-(2,4-DICHLOROPHENOXY)PROPIONIC ACID
    • 3-bromophenyl pyridin-2-yl ketone
    • m-BrC6H4[C(O)(2-py)]
    • MDL: MFCD07699237
    • Inchi: InChI=1S/C12H8BrNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H
    • InChI Key: NVGQILUWTNBMRD-UHFFFAOYSA-N
    • SMILES: C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)Br

Computed Properties

  • Exact Mass: 260.97900
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2

Experimental Properties

  • Density: 1.481
  • Boiling Point: 378.9°C at 760 mmHg
  • Flash Point: 183°C
  • Refractive Index: 1.615
  • PSA: 29.96000
  • LogP: 3.07510

2-(3-BROMOBENZOYL)PYRIDINE Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(3-BROMOBENZOYL)PYRIDINE Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:206357-82-6)2-(3-BROMOBENZOYL)PYRIDINE
Order Number:A1178484
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:39
Price ($):818.0
Email:sales@amadischem.com

Additional information on 2-(3-BROMOBENZOYL)PYRIDINE

Professional Introduction to 2-(3-BROMOBENZOYL)PYRIDINE (CAS No. 206357-82-6)

2-(3-BROMOBENZOYL)PYRIDINE, a compound with the chemical identifier CAS No. 206357-82-6, represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This compound has garnered considerable attention due to its versatile applications in the synthesis of biologically active molecules and its role in the development of novel therapeutic agents. The structural integrity of this molecule, featuring a pyridine core conjugated with a 3-bromobenzoyl group, positions it as a valuable intermediate in the creation of complex pharmacophores.

The pyridine moiety is a well-documented heterocyclic aromatic ring that is widely prevalent in numerous pharmacologically active compounds. Its presence contributes to the compound's solubility, metabolic stability, and overall bioavailability, making it an attractive scaffold for drug design. In contrast, the 3-bromobenzoyl group introduces a bromine substituent at the para position relative to the carbonyl group, which is strategically advantageous for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing carbon-carbon bonds, enabling the synthesis of more intricate molecular architectures.

Recent advancements in synthetic methodologies have highlighted the utility of 2-(3-BROMOBENZOYL)PYRIDINE in constructing novel heterocyclic systems. For instance, researchers have leveraged this compound to develop derivatives with enhanced binding affinity and selectivity for various biological targets. The bromine atom serves as an excellent handle for palladium-catalyzed reactions, facilitating the introduction of aryl or vinyl groups that can modulate receptor interactions. Such modifications are critical in optimizing drug-like properties, including pharmacokinetics and toxicity profiles.

In the realm of medicinal chemistry, 2-(3-BROMOBENZOYL)PYRIDINE has been instrumental in the discovery of small molecules that exhibit promising activities against a range of diseases. Notably, studies have demonstrated its efficacy in inhibiting enzymes and receptors implicated in inflammatory responses and neurodegenerative disorders. The ability to fine-tune its structure through modular synthetic approaches allows chemists to explore diverse chemical space efficiently. This adaptability has made it a cornerstone in high-throughput screening campaigns aimed at identifying lead compounds for further optimization.

The integration of computational chemistry and machine learning has further accelerated the development of derivatives based on 2-(3-BROMOBENZOYL)PYRIDINE. By leveraging these technologies, researchers can predictably design molecules with desired properties before conducting experimental synthesis. This synergy between theoretical modeling and practical synthesis underscores the importance of this compound as a building block in modern drug discovery pipelines. The precision offered by these computational tools ensures that efforts are directed toward promising candidates, thereby reducing attrition rates and expediting time-to-market for new therapeutics.

The role of 2-(3-BROMOBENZOYL)PYRIDINE extends beyond academic research; it also holds industrial significance. Pharmaceutical companies have adopted this intermediate in large-scale syntheses due to its reliability and scalability. The availability of high-purity batches ensures that downstream processes remain efficient and consistent, which is paramount for regulatory compliance and commercial production. As demand for personalized medicine grows, compounds like 2-(3-BROMOBENZOYL)PYRIDINE will continue to play a pivotal role in generating bespoke therapeutic solutions tailored to individual patient needs.

Ongoing research into the mechanistic aspects of 2-(3-BROMOBENZOYL)PYRIDINE derivatives has unveiled novel insights into their biological actions. For example, recent studies have elucidated how structural modifications influence receptor binding kinetics and downstream signaling pathways. These findings not only enhance our understanding of drug-receptor interactions but also provide actionable guidelines for future molecular design. By correlating structural features with biological outcomes, chemists can rationally engineer compounds that exhibit improved therapeutic profiles.

The environmental impact of synthesizing 2-(3-BROMOBENZOYL)PYRIDINE has also been a focus area within green chemistry initiatives. Efforts are underway to develop sustainable synthetic routes that minimize waste generation and energy consumption without compromising yield or purity. Such practices align with global efforts to promote sustainable pharmaceutical manufacturing and reduce the ecological footprint of chemical processes.

In conclusion, 2-(3-BROMOBENZOYL)PYRIDINE (CAS No. 206357-82-6) stands as a testament to the ingenuity of modern chemical synthesis and its transformative potential in healthcare solutions. Its unique structural features and functional versatility make it an indispensable tool for medicinal chemists striving to develop innovative treatments for complex diseases. As research progresses and new methodologies emerge, this compound will undoubtedly continue to inspire groundbreaking discoveries that improve human health worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:206357-82-6)2-(3-BROMOBENZOYL)PYRIDINE
A1178484
Purity:99%
Quantity:5g
Price ($):818.0
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